molecular formula C19H22F3N3O3 B5039988 N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3,4-dimethoxybenzamide

N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3,4-dimethoxybenzamide

Cat. No.: B5039988
M. Wt: 397.4 g/mol
InChI Key: ZJTFXBIKUFHDPG-UHFFFAOYSA-N
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Description

“N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3,4-dimethoxybenzamide” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The compound also includes a cyclopropyl group, a pyrazol group, and a benzamide group.


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups attached to a central benzamide group. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the reactivity of the molecule . The cyclopropyl group is a cyclic hydrocarbon, which could introduce strain into the molecule . The pyrazol group is a heterocyclic compound containing two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl, cyclopropyl, and pyrazol groups. The trifluoromethyl group is highly electronegative, which could make the compound a strong acid or reduce its basicity . The cyclopropyl group could undergo ring-opening reactions . The pyrazol group could participate in various reactions, such as cycloadditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s acidity or decrease its basicity . The cyclopropyl group could introduce strain, affecting the compound’s stability . The pyrazol group could influence the compound’s reactivity .

Future Directions

The future directions for research on this compound could include exploring its potential uses in pharmaceuticals or other applications, given the presence of the trifluoromethyl group . Additionally, further studies could investigate the synthesis and reactivity of this compound .

Properties

IUPAC Name

N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O3/c1-27-15-7-6-13(10-16(15)28-2)18(26)23-8-3-9-25-14(12-4-5-12)11-17(24-25)19(20,21)22/h6-7,10-12H,3-5,8-9H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTFXBIKUFHDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCCN2C(=CC(=N2)C(F)(F)F)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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